molecular formula C4H2BrF3N2S B135175 5-Bromo-4-(trifluoromethyl)thiazol-2-amine CAS No. 136411-21-7

5-Bromo-4-(trifluoromethyl)thiazol-2-amine

Katalognummer: B135175
CAS-Nummer: 136411-21-7
Molekulargewicht: 247.04 g/mol
InChI-Schlüssel: DSEAYBLLHONPRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-4-(trifluoromethyl)thiazol-2-amine is a heterocyclic compound with the molecular formula C4H2BrF3N2S It is characterized by the presence of a thiazole ring substituted with bromine and trifluoromethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(trifluoromethyl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with bromine and trifluoromethylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process typically requires careful control of temperature, pressure, and the use of catalysts to facilitate the reactions efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-4-(trifluoromethyl)thiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazoles, while coupling reactions can produce biaryl or diaryl thiazole derivatives .

Wissenschaftliche Forschungsanwendungen

5-Bromo-4-(trifluoromethyl)thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-5-bromothiazole: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    5-Bromo-4-methylthiazol-2-ylamine: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

    2-Amino-5-bromo-4-isopropylthiazole:

Uniqueness

The presence of both bromine and trifluoromethyl groups in 5-Bromo-4-(trifluoromethyl)thiazol-2-amine makes it unique compared to its analogs. These substituents confer distinct electronic and steric properties, enhancing its reactivity and potential for diverse applications in research and industry .

Biologische Aktivität

5-Bromo-4-(trifluoromethyl)thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realm of antimicrobial and anticancer research. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and potential applications based on recent studies.

  • Molecular Formula : C5H3BrF3N2S
  • Molecular Weight : Approximately 327.95 g/mol
  • Structure : Characterized by a thiazole ring with bromine and trifluoromethyl substituents, enhancing its lipophilicity and biological activity.

Biological Activity Overview

Recent studies indicate that this compound exhibits promising biological activities, including:

  • Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound in cancer drug development.
  • Antimicrobial Activity : The compound has shown efficacy against several pathogens, including Mycobacterium tuberculosis, with sub-micromolar minimum inhibitory concentrations (MICs) being reported .

The mechanism of action for this compound involves interactions with specific biological targets. It appears to disrupt cellular processes in targeted pathogens without significantly affecting mammalian cells, which is crucial for minimizing side effects in therapeutic applications .

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of specific substituents on the thiazole ring:

  • C-2 Position : The presence of various lipophilic groups at this position has been shown to enhance activity against M. tuberculosis.
  • C-4 Position : The introduction of a 2-pyridyl moiety at this position has been associated with improved antibacterial activity .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Aspects
5-Bromo-4-methylthiazol-2-amineMethyl group instead of trifluoromethylLess potent antimicrobial activity
5-Bromo-4-phenyltiazol-2-aminePhenyl group substitutionPotentially different pharmacological profile
5-Bromo-thiazole derivativesVariations in substituentsBroader range of biological activities

The unique trifluoromethyl group in this compound contributes to its distinctive properties, enhancing both lipophilicity and overall biological activity compared to other thiazole derivatives.

Case Studies and Research Findings

  • Antimycobacterial Studies : A study evaluated the effectiveness of various analogs of thiazoles against M. tuberculosis, establishing that modifications at the C-2 and C-4 positions significantly influenced their antibacterial potency. The most effective compounds achieved MIC values as low as 0.70 μM .
  • Cytotoxicity Assessments : In vitro tests have demonstrated that this compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index for further development as an anticancer agent .
  • Antifungal Activity : Recent findings indicate that this compound also possesses antifungal properties, with MIC values reported against various fungal strains, although these values were generally higher than those observed for established antifungal agents like clotrimazole .

Eigenschaften

IUPAC Name

5-bromo-4-(trifluoromethyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrF3N2S/c5-2-1(4(6,7)8)10-3(9)11-2/h(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEAYBLLHONPRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=N1)N)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80577200
Record name 5-Bromo-4-(trifluoromethyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136411-21-7
Record name 5-Bromo-4-(trifluoromethyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-(trifluoromethyl)-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 250 mL round-bottomed flask were added 4-(trifluoromethyl)thiazol-2-amine (6 g, 36 mmol), ACN (90 mL, 1723 mmol), and N-bromosuccinimide (4 mL, 43 mmol). The solution was stirred at 60° C. for 3 hours. The reaction was cooled, and the solvent was removed in vacuo. The crude product was adsorbed onto a plug of silica gel and chromatographed through a Redi-Sep® pre-packed silica gel column (40 g), eluting with a gradient of (5%→50% EtOAc in hexane) to provide 5-bromo-4-(trifluoromethyl)thiazol-2-amine (8.1 g, 90% yield), m/z (%): 248.2 (100%, M++H).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-trifluoromethyl-thiazole-2-ylamine (0.2 g; 1.2 mmol) in acetic acid (0.14 mL) and acetonitrile (1.4 mL) at 0° C. was added N-bromosuccinimide (0.23 g, 1.3 mmol). The reaction mixture was warmed to room temperature over 17 h. The reaction was diluted with methylene chloride, washed with saturated NaHCO3, dried, filtered and concentrated under vacuum to give the crude product. The residue was purified by column chromatography eluting with ethyl acetate/hexanes 0 to 20% to give the product.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
0.14 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.